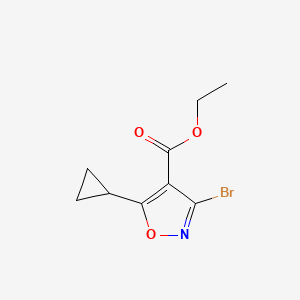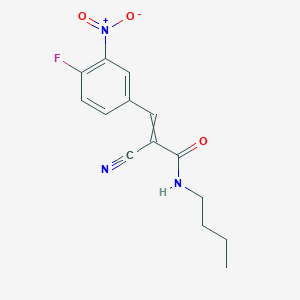
N-butyl-2-cyano-3-(4-fluoro-3-nitrophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-2-cyano-3-(4-fluoro-3-nitrophenyl)prop-2-enamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) activators, which have been shown to have a wide range of biological effects.
Wissenschaftliche Forschungsanwendungen
Analogues of Active Metabolites
The study by Ghosh, Zheng, and Uckun (1999) discusses analogues of A77 1726, the active metabolite of the immunosuppressive drug leflunomide, which inhibits the tyrosine kinase epidermal growth factor receptor (EGFR). These analogues, including compounds similar to N-butyl-2-cyano-3-(4-fluoro-3-nitrophenyl)prop-2-enamide, are of interest for their potential therapeutic applications due to their ability to bind the ATP-binding pocket of EGFR, suggesting roles in cancer treatment and immune modulation Ghosh, Zheng, & Uckun, 1999.
Photochemical Properties
Katagi (1993) explored the photochemistry of organophosphorus herbicides, which could offer insights into the environmental behavior and degradation pathways of compounds like this compound. Understanding these properties is crucial for assessing environmental risks and degradation strategies Katagi, 1993.
Peptide Synthesis
Sakakibara et al. (1967) examined anhydrous hydrogen fluoride for peptide synthesis, revealing its effectiveness in removing protective groups including nitro groups. This research may provide a foundation for synthesizing peptides related to this compound, expanding its potential applications in biochemical studies and drug development Sakakibara et al., 1967.
Photoluminescence Properties
Kotaka, Konishi, and Mizuno (2010) synthesized π-extended fluorene derivatives, investigating their photoluminescence properties. This research highlights the potential for using this compound derivatives in optoelectronic applications due to their high fluorescence quantum yields and unique solvatochromic behaviors Kotaka, Konishi, & Mizuno, 2010.
Fluorescent Chemosensors
Xu, Qian, and Cui (2005) developed a fluorescent probe based on N-butyl-4,5-di[2-(phenylamino)ethylamino]-1,8-naphthalimide that senses Cu(II) ions through colorimetric changes. This demonstrates the utility of this compound derivatives in creating highly sensitive and selective sensors for metal ions, which could be applied in environmental monitoring and biomedical diagnostics Xu, Qian, & Cui, 2005.
Eigenschaften
IUPAC Name |
N-butyl-2-cyano-3-(4-fluoro-3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c1-2-3-6-17-14(19)11(9-16)7-10-4-5-12(15)13(8-10)18(20)21/h4-5,7-8H,2-3,6H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPSCRFYINACRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC(=C(C=C1)F)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



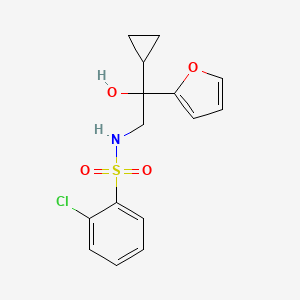




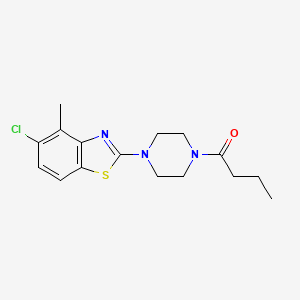
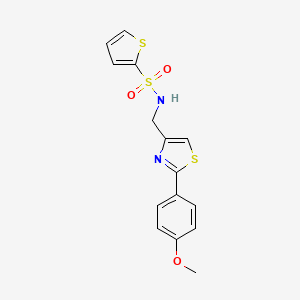
![methyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate](/img/structure/B2764997.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2764999.png)
![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2765001.png)
